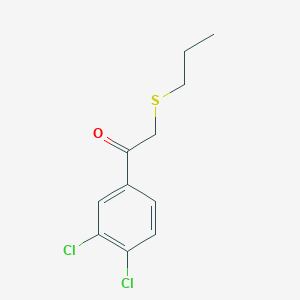

1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

Beschreibung

1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propylthio group attached to an ethanone backbone

Eigenschaften

Molekularformel |

C11H12Cl2OS |

|---|---|

Molekulargewicht |

263.2 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-2-propylsulfanylethanone |

InChI |

InChI=1S/C11H12Cl2OS/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3 |

InChI-Schlüssel |

YARDUQODLBMOMV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCSCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The compound is commonly synthesized via nucleophilic substitution reactions. A typical pathway involves the deprotonation of a thiol group (e.g., propylthiol) to generate a nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of a ketone precursor (e.g., 3,4-dichloroacetophenone). This reaction proceeds under optimized conditions (e.g., controlled pH and temperature) to maximize yield and purity.

Organometallic Reactions

Synthetic protocols may also involve organometallic reagents. For example, n-butyllithium (n-BuLi) is used to deprotonate ligands in coordination chemistry applications, followed by reactions with reagents like PCl₃ to form intermediates. These methods often require cryogenic conditions (e.g., cooling to −10°C) and specialized solvents (e.g., n-pentane) to stabilize reactive intermediates .

Oxidation and Reduction

The compound participates in oxidation and reduction reactions under controlled conditions:

-

Oxidation : Mild conditions (e.g., aqueous hydrogen peroxide) may oxidize the thioether group to a sulfone or sulfoxide, though overoxidation risks degradation.

-

Reduction : Anhydrous conditions (e.g., LiAlH₄ in ether) can reduce the ketone to a secondary alcohol, while the thioether group remains stable.

Carbocation and Carbanion Involvement

While direct evidence for carbocation intermediates in this compound’s reactions is limited, analogous systems suggest potential pathways:

-

Carbocation Formation : Electron-withdrawing groups (e.g., dichlorophenyl) could stabilize carbocations during substitution or elimination reactions.

-

Carbanion Chemistry : The propylthio group’s sulfur atom may participate in nucleophilic substitution or addition reactions via carbanion intermediates, as observed in similar organosulfur systems .

Substitution Reactions

The compound’s electron-withdrawing dichlorophenyl group enhances susceptibility to nucleophilic substitution at the carbonyl position. Reactions may include:

-

Aromatic Substitution : Electrophilic aromatic substitution is unlikely due to the deactivating effect of the dichlorophenyl group.

-

Aliphatic Substitution : The propylthio group may undergo substitution reactions (e.g., with alkyl halides) under basic conditions .

Addition Reactions

The ketone functionality enables addition reactions:

-

Grignard/Nucleophilic Addition : Organometallic reagents (e.g., Grignard reagents) can add to the carbonyl group, forming secondary alcohols or alkanes.

-

Conjugate Addition : The thioether group’s electron-donating nature may facilitate Michael additions or related conjugate addition mechanisms .

pH Sensitivity

-

Neutral pH : The compound exhibits stability in neutral aqueous environments.

-

Basic Conditions : Susceptible to nucleophilic attack due to the carbonyl group’s electrophilicity.

Temperature and Solvent Effects

-

Low-Temperature Synthesis : Organometallic reactions (e.g., with n-BuLi) often require cryogenic temperatures (e.g., −10°C to −20°C) to control reactivity .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) or non-polar solvents (e.g., n-pentane) are selected based on reaction objectives, such as stabilizing intermediates or enabling phase separations .

Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one | C₁₁H₁₃ClS | Single chlorine substituent; reduced electron-withdrawing effect |

| 3′,4′-Dichloroacetophenone | C₈H₅Cl₂O | Lacks thioether group; used in pharmaceuticals |

| 2-(Propoxycarbonyl)-3′,4′-dichloroacetophenone | C₁₂H₁₃Cl₂O₃ | Contains ester group; enhanced reactivity due to carbonyl ester |

This compound’s unique combination of dichlorophenyl (electron-withdrawing) and propylthio (electron-donating) groups distinguishes its reactivity profile from analogs.

The synthesis and reactivity of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one highlight its versatility in organic transformations, influenced by its heteroatom substituents and aromatic electron effects. Further studies on its biological interactions and catalytic applications could expand its utility in medicinal and materials chemistry.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one can be compared with other similar compounds, such as:

1-(3,4-Dichlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a propylthio group, which may affect its reactivity and biological activity.

1-(3,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the propylthio group.

1-(3,4-Dichlorophenyl)-2-(butylthio)ethan-1-one: The butylthio group introduces additional steric hindrance, potentially altering the compound’s interactions with molecular targets.

The uniqueness of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a dichlorophenyl group and a propylthio moiety, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one exhibits notable antimicrobial activity . In a study assessing various derivatives, the compound demonstrated effectiveness against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium (VREF) . The structure-activity relationship analysis revealed that the presence of the dichlorophenyl group significantly enhances its antibacterial potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, which suggests a potential application in treating inflammatory diseases .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The binding affinity to these targets can modulate their activity, leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one against clinical isolates. The results indicated that the compound exhibited an IC50 value significantly lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

| Pathogen | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| MRSA | 0.25 | 4x more effective |

| VREF | 0.30 | 3x more effective |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a 40% reduction in inflammatory markers compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and thio groups can significantly influence the biological activity of the compound. For instance:

- Dichloro substitution on the phenyl ring enhances antimicrobial activity.

- Alkyl chain length in the thio group affects lipophilicity and cellular uptake.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-2-(propylthio)ethan-1-one, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution of 1-(3,4-dichlorophenyl)ethan-1-one derivatives with propylthiol groups. For example, a PEG-400-mediated reaction under acidic reflux conditions (e.g., HCl) can facilitate thioether bond formation. Optimization of solvent polarity (e.g., PEG-400 vs. ethanol) and reaction time (3–4 hours vs. overnight) significantly impacts yield and purity . Characterization via HPLC or GC-MS is critical to confirm product integrity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, C-S bond at ~600–700 cm⁻¹). Discrepancies in peak positions may arise from solvent interactions (e.g., CCl₄ vs. CS₂) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and propylthio chain signals (δ 1.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~190–200 ppm) and sulfur-linked carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂Cl₂OS at ~278.0 m/z) and fragmentation patterns .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Temperature : Accelerated degradation studies (e.g., 40°C vs. 25°C) to assess thermal stability.

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation in clear vs. amber vials.

- Humidity : Karl Fischer titration to measure hygroscopicity and hydrolysis rates.

Storage recommendations (e.g., inert atmosphere, desiccants) should align with observed degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., IR peak shifts) be resolved during characterization?

Contradictions often arise from solvent effects or polymorphism. For example, IR spectra in CCl₄ may show C=O stretching at 1705 cm⁻¹, while CS₂ shifts it to 1690 cm⁻¹ due to solvent polarity differences . Single-crystal X-ray diffraction (as in related dichlorophenyl ketones) provides definitive structural validation and clarifies polymorphism .

Q. What strategies optimize the synthetic route for scalability while minimizing byproducts?

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance thioether bond formation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) vs. PEG-400, balancing reaction rate and purification ease .

- Green Chemistry : Microwave-assisted synthesis reduces reaction time and energy consumption.

Q. How can in vitro and in vivo models be designed to study its pharmacological potential (e.g., anticancer activity)?

- In Vitro : Use PKM2 enzyme assays (linked to cancer metabolism) to evaluate activation/inhibition, referencing structural analogs like 2-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-(imidazo[1,2-a]pyrimidin-3-yl)ethan-1-one .

- In Vivo : Pharmacokinetic studies in murine models to assess bioavailability and toxicity. Dose-response curves should account for metabolic pathways involving hepatic CYP450 enzymes.

Q. What computational methods predict interactions between this compound and biological targets?

- Docking Simulations : Use software like AutoDock Vina to model binding to PKM2 or cholinergic receptors, leveraging structural data from related dichlorophenyl derivatives .

- QSAR Models : Correlate electronic properties (e.g., Cl substituent positions) with bioactivity to guide analog design.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.